molecular formula C11H8O5 B591260 Cerberic acid CAS No. 65597-44-6

Cerberic acid

Cat. No.: B591260
CAS No.: 65597-44-6
M. Wt: 220.18
InChI Key: KDGWNSIWYWYPGB-UHFFFAOYSA-N
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Description

Cerberic acid is an organic compound with the chemical formula C₁₁H₁₀O₆. It is a crystalline solid that dissolves in water. This compound is known for its potential therapeutic properties, including its role in the treatment of diseases such as cancer, diabetes, and cardiovascular disease .

Mechanism of Action

Target of Action

Cerberic acid, a compound found in the seeds of the Bintaro plant (Cerbera odollam and Cerbera manghas), primarily targets the heart . The seeds contain Cerberin, a cardiac glycoside toxin . This toxin blocks the calcium ion channels in heart muscles , disrupting the heartbeat, often fatally .

Mode of Action

This compound interacts with its targets by blocking the calcium ion channels in heart muscles . This blockage disrupts the normal rhythm of the heartbeat

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway in heart muscles . By blocking the calcium ion channels, this compound disrupts the normal functioning of this pathway, leading to a disruption of the heartbeat . The downstream effects of this disruption can be fatal, as the heart is unable to pump blood effectively .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the heart. By blocking the calcium ion channels in heart muscles, this compound disrupts the normal rhythm of the heartbeat . This disruption can lead to a fatal heart attack .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the plant from which this compound is derived, Bintaro, is a tropical mangrove plant often used as a shade tree found in Asia, Australia, Madagascar, and the Islands of the Western Pacific Ocean . The bio-active compound in the kernels of Bintaro varies due to which plant possesses other properties as well . More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Cerberic acid interacts with various biomolecules in the body. The most notable interaction is with calcium ion channels in heart muscles . This compound’s parent compound, Cerberin, is known to block these channels, disrupting the heartbeat . This interaction suggests that this compound may also have significant effects on biochemical reactions involving calcium ions.

Cellular Effects

The effects of this compound on cells are primarily related to its impact on heart muscle cells. By blocking calcium ion channels, it disrupts the normal functioning of these cells, leading to potentially fatal disruptions in the heartbeat

Molecular Mechanism

This compound’s molecular mechanism of action is largely derived from its parent compound, Cerberin. Cerberin is known to block calcium ion channels in heart muscles This blocking action disrupts the normal flow of calcium ions, which are crucial for the contraction and relaxation of heart muscle cells

Dosage Effects in Animal Models

Given its structural similarity to Cerberin, which is known to have toxic effects at high doses , it is reasonable to hypothesize that this compound may also exhibit dose-dependent toxicity

Chemical Reactions Analysis

Cerberic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation and Grignard reagents for carboxylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Properties

IUPAC Name

4-methoxycarbonylcyclopenta[c]pyran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c1-15-11(14)9-5-16-4-8-6(9)2-3-7(8)10(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGWNSIWYWYPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=C2C1=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structure of cerberic acid and how was it elucidated?

A1: this compound is a carboxyl-substituted phenylpropionic acid derivative. Its structure was determined using a combination of spectroscopic techniques including UV spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q2: What biological activities have been reported for this compound?

A2: this compound, isolated from the flowers of Plumeria rubra L., demonstrated significant anti-inflammatory activity in vitro. Specifically, it inhibited nitric oxide (NO) production induced by lipopolysaccharide (LPS) in mouse macrophage RAW264.7 cells with an IC50 value of 14.06 ± 0.14 µM. []

Q3: Can this compound be isolated and purified efficiently?

A3: Yes, researchers successfully separated this compound from the flowers of Plumeria rubra 'Acutifolia' using high-speed counter-current chromatography (HSCCC) with a solvent system of n-butanol-methanol-water (4:0.5:4, v/v/v). This method yielded this compound with a purity of 98.38% as determined by HPLC-DAD. []

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